molecular formula C8H14N2O B1446146 2-(1H-imidazol-2-yl)pentan-2-ol CAS No. 1935032-42-0

2-(1H-imidazol-2-yl)pentan-2-ol

Cat. No.: B1446146
CAS No.: 1935032-42-0
M. Wt: 154.21 g/mol
InChI Key: VHTIFBPEPIXAPI-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-2-yl)pentan-2-ol is a tertiary alcohol derivative containing a 1H-imidazole ring substituted at the 2-position of a pentan-2-ol backbone. The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, confers electron-rich characteristics, enabling interactions via hydrogen bonding, π-π stacking, and coordination chemistry.

Properties

CAS No.

1935032-42-0

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

2-(1H-imidazol-2-yl)pentan-2-ol

InChI

InChI=1S/C8H14N2O/c1-3-4-8(2,11)7-9-5-6-10-7/h5-6,11H,3-4H2,1-2H3,(H,9,10)

InChI Key

VHTIFBPEPIXAPI-UHFFFAOYSA-N

SMILES

CCCC(C)(C1=NC=CN1)O

Canonical SMILES

CCCC(C)(C1=NC=CN1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Electronic Properties and Reactivity

  • 2-(1H-Imidazol-2-yl)-4-phenol (PIMH): This phenol derivative exhibits a HOMO energy of 5.35 eV and LUMO energy of 0.49 eV, yielding a HOMO-LUMO gap of 4.88 eV. The HOMO localizes on the –OH, –NH, and aromatic rings, while the LUMO resides on the imidazoline ring. Interactions with nitrogen-containing compounds (e.g., carbazole, quinoline) reduce this gap, enhancing electron donor-acceptor activity . Comparison: The pentan-2-ol variant lacks the phenolic –OH group, which may diminish hydrogen-bonding capacity but increase hydrophobicity.
  • 1H-Imidazol-2-yl Methanol Derivatives (e.g., (1-Ethyl-1H-imidazol-2-yl)methanol): These compounds feature a short methanol chain, enhancing solubility in polar solvents. The –CH2OH group participates in hydrogen bonding, similar to the pentan-2-ol derivative, but with reduced steric effects .

Solubility and Physical Behavior

  • 2-(1H-Imidazol-2-yl)-1H-perimidine vs. This highlights how NH positioning and conjugation affect solubility and crystallinity . Comparison: 2-(1H-Imidazol-2-yl)pentan-2-ol’s tertiary alcohol group may improve solubility in alcohols compared to aromatic derivatives like perimidine, though its longer chain could limit polar solvent miscibility.

Adsorption and Molecular Recognition

  • Poly-2-(1H-Imidazol-2-yl)-4-phenol (PIMH) Nanofibers: These nanofibers exhibit adsorption capacities of 11.3–11.9 mg g⁻¹ for carbazole, pyrimidine, and quinoline, driven by HOMO-LUMO interactions and π-π stacking. The phenol group’s –OH enhances hydrogen bonding with N-compounds . Comparison: Replacing phenol with pentan-2-ol may reduce adsorption efficiency due to weaker hydrogen bonding but could improve selectivity for less polar targets via hydrophobic interactions.

Data Tables

Table 1: Key Electronic Properties of Imidazole Derivatives

Compound HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV) Key Interactions
2-(1H-Imidazol-2-yl)-4-phenol 5.35 0.49 4.88 π-π stacking, H-bonding
Carbazole (CAR) 5.80 1.20 4.60
PIMH–CAR Adduct 5.30 0.90 4.40 Electron donor-acceptor

Table 2: Adsorption Capacities of Imidazole-Based Polymers

Polymer Target N-Compound Adsorption Capacity (mg g⁻¹)
Poly-2-(1H-Imidazol-2-yl)-4-phenol Quinoline 11.7 ± 0.9
Poly-2-(1H-Imidazol-2-yl)-4-phenol Pyrimidine 11.9 ± 0.8
Poly-2-(1H-Imidazol-2-yl)-4-phenol Carbazole 11.3 ± 1.1

Preparation Methods

Example Synthesis of Imidazole Precursors

  • Synthesis of 2-(1H-imidazol-1-yl)pyrimidine : Using copper-catalyzed coupling of imidazole with 2-chloropyrimidine in DMF under argon atmosphere at elevated temperature (~120 °C) for extended periods (40 hours) yields the imidazole-pyrimidine intermediate with good yield (~78%).

  • Formation of Imidazolium Salts : Reaction of imidazole derivatives with bromoalkyl borolane compounds under heating (100 °C) in acetonitrile leads to imidazolium salts, which serve as key intermediates for further functionalization.

These intermediates are characterized by NMR and HRMS to confirm purity and structure.

Side-Chain Introduction via Grignard and Organometallic Reagents

The pentan-2-ol side chain can be introduced by nucleophilic addition reactions utilizing Grignard reagents or related organometallic compounds.

  • Grignard Reaction : A typical method involves the reaction of an α,β-unsaturated ketone intermediate with isopropyl magnesium chloride or isopropenylmagnesium bromide to form the corresponding alcohol after work-up.

  • Epoxidation and Epimerization : Following Grignard addition, epoxidation using oxidizing agents and manganese catalysts allows selective formation of epoxides, which upon base-mediated epimerization yield the desired stereochemistry in the alcohol side chain.

  • Deprotection Steps : Acid or catalytic treatments remove protecting groups to reveal the free pentan-2-ol moiety.

This approach is efficient, scalable, and allows stereoselective synthesis of the target compound.

Alternative Synthetic Routes Involving Aldehyde Intermediates

Another method involves oxidation of alcohol precursors to aldehydes followed by imidazole ring formation:

  • Oxidation : Alcohols are oxidized to aldehydes using TEMPO and sodium hypochlorite (NaOCl) with excellent yields.

  • Imidazole Ring Formation : Aldehydes react with ammonia and glyoxal to form 2-imidazole derivatives, which can be further functionalized.

This method is useful for constructing the imidazole core with the desired substitution pattern.

Summary Table of Preparation Methods

Step/Method Reagents/Conditions Yield (%) Notes
Copper-catalyzed coupling CuI, Cs2CO3, DMF, 120 °C, 40 h 78 Synthesis of 2-(1H-imidazol-1-yl)pyrimidine
Imidazolium salt formation Bromoalkyl borolane, ACN, 100 °C, 24 h 60-66 Intermediate for further functionalization
Grignard addition Isopropyl magnesium chloride, Mg, organobromides - Side-chain introduction with stereoselectivity
Epoxidation Oxidizing agent, manganese catalyst - Diastereoselective epoxidation step
Deprotection Acid or catalyst - Reveals free pentan-2-ol group
Oxidation to aldehyde TEMPO, NaOCl High Precursor for imidazole ring formation
Imidazole ring formation Ammonia, glyoxal - Forms 2-imidazole derivatives

Research Findings and Analytical Data

  • Spectroscopic Confirmation : NMR spectra (1H and 13C) confirm the chemical shifts corresponding to the imidazole ring and pentan-2-ol side chain. High-resolution mass spectrometry (HRMS) confirms molecular weights consistent with the target compound.

  • Purity and Yield : The yields range from moderate to good (42% to 78%) depending on the step and conditions. Purification is typically achieved via flash chromatography or recrystallization.

  • Stereoselectivity : The use of manganese catalysts in epoxidation steps provides diastereoselective control, critical for obtaining the correct stereoisomer of the pentan-2-ol moiety.

  • Scalability : The methods described, particularly those involving Grignard reagents and epoxidation, are amenable to scale-up for industrial synthesis.

Q & A

Q. How can kinetic isotope effects (KIEs) elucidate reaction mechanisms involving this compound?

  • Methodological Answer :
  • Deuterium Labeling : Synthesize deuterated analogs (e.g., D2 _2O exchange for hydroxyl protons).
  • Kinetic Studies : Compare rate constants (kH _H/kD _D) using GC-MS or 1H^1H-NMR .

Q. What statistical approaches validate reproducibility in synthetic yields?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial design to test variables (temperature, stoichiometry).
  • ANOVA Analysis : Quantify significance of parameter interactions .

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